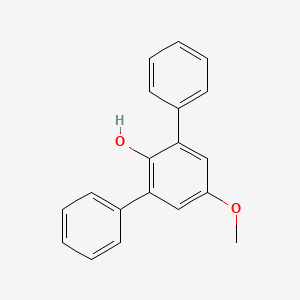
4-Methoxy-2,6-diphenylphenol
Übersicht
Beschreibung
4-Methoxy-2,6-diphenylphenol is an organic compound belonging to the phenol family. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes two phenyl groups and a methoxy group attached to the phenol ring. It is used in various scientific research applications due to its chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2,6-diphenylphenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This method is favored for its mild reaction conditions and high yield.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as recrystallization and purification to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxy-2,6-diphenylphenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be achieved using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of a functional group with another. For example, halogenation can occur in the presence of halogens like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Chlorine, bromine, and other halogens.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-2,6-diphenylphenol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Industry: Utilized in the production of polymers and other industrial chemicals due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 4-Methoxy-2,6-diphenylphenol primarily involves its antioxidant properties. It can interact with free radicals, neutralizing them by donating an electron, thus preventing oxidative damage to cells and tissues . This compound may also inhibit specific enzymes involved in oxidative stress pathways, further contributing to its protective effects.
Vergleich Mit ähnlichen Verbindungen
Eugenol: A natural methoxyphenol used in perfumes and dentistry, known for its antioxidant activity.
Isoeugenol: Another natural methoxyphenol with similar uses and properties as eugenol.
Apocynin: A methoxyphenol that inhibits NADPH oxidase, reducing oxidative stress.
Uniqueness: 4-Methoxy-2,6-diphenylphenol is unique due to its specific structure, which includes two phenyl groups and a methoxy group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
32251-20-0 |
|---|---|
Molekularformel |
C19H16O2 |
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
4-methoxy-2,6-diphenylphenol |
InChI |
InChI=1S/C19H16O2/c1-21-16-12-17(14-8-4-2-5-9-14)19(20)18(13-16)15-10-6-3-7-11-15/h2-13,20H,1H3 |
InChI-Schlüssel |
SQWMFGXXTYTJKY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)C2=CC=CC=C2)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














